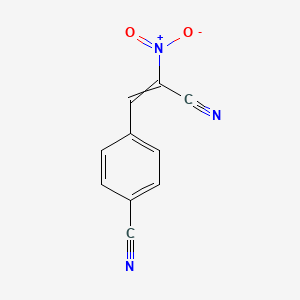

4-(2-Cyano-2-nitroethenyl)benzonitrile

Description

4-(2-Cyano-2-nitroethenyl)benzonitrile is a benzonitrile derivative featuring a nitro (-NO₂) and cyano (-CN) group conjugated through an ethenyl (-CH=CH-) backbone.

The nitro group’s electron-withdrawing nature and the cyano group’s conjugation effects likely contribute to unique electronic properties, such as enhanced dipole moments and polarizability, making it a candidate for materials science applications.

Properties

CAS No. |

917839-31-7 |

|---|---|

Molecular Formula |

C10H5N3O2 |

Molecular Weight |

199.17 g/mol |

IUPAC Name |

4-(2-cyano-2-nitroethenyl)benzonitrile |

InChI |

InChI=1S/C10H5N3O2/c11-6-9-3-1-8(2-4-9)5-10(7-12)13(14)15/h1-5H |

InChI Key |

VVYDMEYVVOFXFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyano-2-nitroethenyl)benzonitrile typically involves the reaction of 4-formylbenzonitrile with nitromethane in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by the addition of a cyano group. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Ethanol or methanol

Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of 4-(2-Cyano-2-nitroethenyl)benzonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyano-2-nitroethenyl)benzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol as solvent, room temperature to 50°C.

Substitution: Sodium methoxide, methanol as solvent, room temperature.

Oxidation: Potassium permanganate, acetone as solvent, room temperature.

Major Products Formed

Reduction: 4-(2-Amino-2-nitroethenyl)benzonitrile

Substitution: Various cyano-substituted derivatives

Oxidation: Oxidized nitro derivatives

Scientific Research Applications

4-(2-Cyano-2-nitroethenyl)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Cyano-2-nitroethenyl)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyano group can participate in nucleophilic addition reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

- 4-(2-Cyanoethyl)benzonitrile (CAS 18176-72-2): Substitutes the nitro group with a cyanoethyl chain, reducing electron-withdrawing effects and altering solubility .

- 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) : Features a triazolyl group and chlorophenyl substituent, demonstrating potent cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) .

- 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile : Contains an oxazole-ethynyl group, exhibiting a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹ for NLO applications .

Nonlinear Optical Properties

- βHRS Values: The compound (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one (βHRS = 25 × 10⁻³⁰ cm⁴·statvolt⁻¹) and 4-DMDBA (βHRS ≈ 50 × 10⁻³⁰ cm⁴·statvolt⁻¹) demonstrate that electron-withdrawing groups enhance NLO responses. 4-(2-Cyano-2-nitroethenyl)benzonitrile’s conjugated nitro-cyano system is hypothesized to exceed these values due to synergistic electron withdrawal .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Table 2: Physical Properties of Crystalline Analogs

Research Findings and Hypotheses

- Cytotoxicity: The nitro group in 4-(2-Cyano-2-nitroethenyl)benzonitrile may enhance pro-apoptotic effects compared to triazolyl analogs, though metabolic toxicity risks require further study .

- Optical Properties : The compound’s dual electron-withdrawing groups likely result in higher βHRS values than bromophenyl or oxazole derivatives, positioning it as a superior NLO material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.